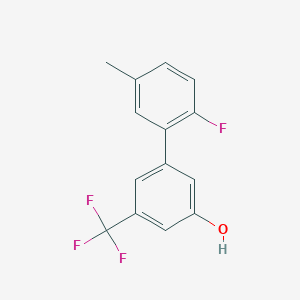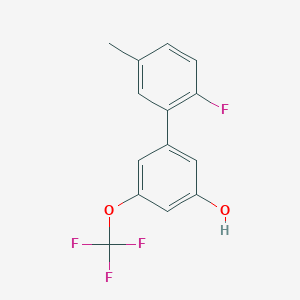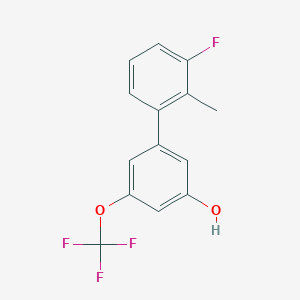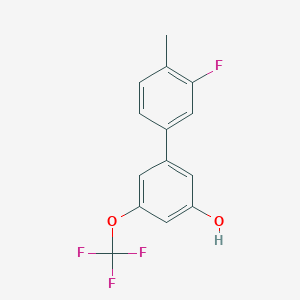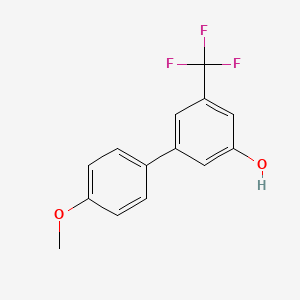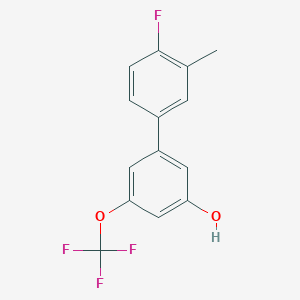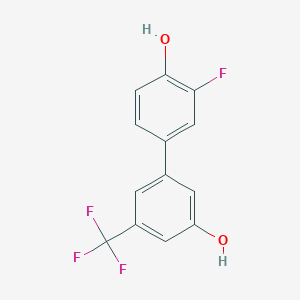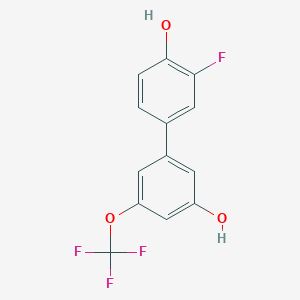
5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95%
Vue d'ensemble
Description
5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95% (5FHTP) is a fluorinated phenol derivative that has been used in a range of scientific research applications. It is a highly potent and selective inhibitor of monoamine oxidase-A (MAO-A), an enzyme involved in the metabolism of neurotransmitters. 5FHTP has been studied for its potential therapeutic applications in treating neurodegenerative and psychiatric disorders, as well as its ability to modulate the activity of certain neurotransmitters. In addition, 5FHTP has been used in laboratory experiments to study the biochemical and physiological effects of MAO inhibition.
Applications De Recherche Scientifique
5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential therapeutic applications in treating neurodegenerative and psychiatric disorders. It has been shown to modulate the activity of certain neurotransmitters, such as serotonin, dopamine, and norepinephrine. In addition, 5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its ability to reduce the symptoms of depression and anxiety, as well as its potential to improve cognitive function. It has also been investigated for its potential to reduce the risk of Parkinson’s disease and Alzheimer’s disease.
Mécanisme D'action
5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95% acts as a selective and potent inhibitor of MAO-A. MAO-A is an enzyme involved in the metabolism of neurotransmitters, such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95% blocks the breakdown of these neurotransmitters, resulting in an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the therapeutic effects of 5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95%.
Biochemical and Physiological Effects
5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress, which can lead to cell damage and disease. In addition, 5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95% has been shown to reduce inflammation and improve the function of the immune system. It has also been shown to improve the function of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for regulating stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95% has several advantages for use in laboratory experiments. It is a highly potent and selective inhibitor of MAO-A, which makes it suitable for studying the effects of MAO inhibition. In addition, it is relatively easy to synthesize and is available in high purity. However, 5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95% has some limitations for use in laboratory experiments. It is toxic and can cause adverse effects when used in high concentrations. In addition, it is not suitable for long-term use due to its potential to accumulate in the body.
Orientations Futures
The potential therapeutic applications of 5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95% are promising and warrant further investigation. Studies are needed to determine the optimal dosage and long-term safety of 5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95%. In addition, further research is needed to investigate the effects of 5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95% on other neurotransmitters, such as GABA and glutamate. Finally, research is needed to investigate the potential of 5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95% to treat other neurological and psychiatric disorders, such as autism and schizophrenia.
Méthodes De Synthèse
5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95% can be synthesized by the reaction of 3-fluoro-5-hydroxybenzaldehyde with trifluoromethylphenol in the presence of a base catalyst. The reaction proceeds via an aldol condensation to form the desired product. The reaction is typically carried out in a polar solvent, such as acetonitrile or dimethyl sulfoxide, at room temperature. The reaction is relatively fast and yields the desired product in high yield.
Propriétés
IUPAC Name |
3-(3-fluoro-5-hydroxyphenyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-10-2-8(4-12(19)6-10)7-1-9(13(15,16)17)5-11(18)3-7/h1-6,18-19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJFXAVCAMMUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686562 | |
| Record name | 5-Fluoro-5'-(trifluoromethyl)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261903-24-5 | |
| Record name | [1,1′-Biphenyl]-3,3′-diol, 5-fluoro-5′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261903-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-5'-(trifluoromethyl)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



